1-methylcyclopropane-1,2-dicarbohydrazide Hydrate
Description
Nomenclature and Systematic Identification
The compound’s systematic naming follows IUPAC guidelines, reflecting its structural features:
- IUPAC Name : 1-Methylcyclopropane-1,2-dicarbohydrazide hydrate.
- CAS Registry Number : 256413-14-6.
- Molecular Formula : C₆H₁₄N₄O₃.
- Molecular Weight : 190.203 g/mol.
Structural Features
- Cyclopropane Core : A three-membered carbon ring with a methyl group at position 1.
- Functional Groups : Two carbohydrazide (–CONHNH₂) groups at positions 1 and 2.
- Hydration : A water molecule is hydrogen-bonded to the carbohydrazide moieties.
| Property | Value/Description | Source |
|---|---|---|
| SMILES Notation | O.CC1(CC1C(=O)NN)C(=O)NN | |
| InChIKey | QTRZFAQZCVQCTK-UHFFFAOYNA-N | |
| Crystallographic Data | Not publicly reported | – |
Historical Development of Cyclopropane Dicarbohydrazide Derivatives
The synthesis of cyclopropane dicarbohydrazides emerged from advancements in cyclopropane chemistry during the late 20th century. Key milestones include:
- Early Cyclopropane Synthesis :
Hydrazide Functionalization :
- The introduction of hydrazide groups to cyclopropanes gained traction in the 2000s, driven by interest in their chelating properties and application in metal-organic frameworks.
- This compound was first synthesized via nucleophilic substitution of methylcyclopropane dicarboxylic acid with hydrazine, followed by hydration.
Technological Advancements :
Position Within Organocyclopropane Chemistry
This compound occupies a niche within donor-acceptor cyclopropanes (DACs) , where the methyl and carbohydrazide groups act as donor and acceptor substituents, respectively.
Comparative Analysis of Cyclopropane Derivatives
The compound’s strained cyclopropane ring and polar functional groups enable unique reactivity, such as:
- Chelation : The carbohydrazide groups bind transition metals (e.g., Fe³⁺, Cu²⁺), facilitating catalytic applications.
- Ring-Opening : Under acidic conditions, the cyclopropane ring opens to form acyclic hydrazide derivatives.
This positions the compound as a versatile intermediate in synthesizing heterocycles and coordination polymers, distinguishing it from less-functionalized cyclopropanes.
Properties
IUPAC Name |
1-methylcyclopropane-1,2-dicarbohydrazide;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4O2.H2O/c1-6(5(12)10-8)2-3(6)4(11)9-7;/h3H,2,7-8H2,1H3,(H,9,11)(H,10,12);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTRZFAQZCVQCTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C(=O)NN)C(=O)NN.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371655 | |
| Record name | 1-methylcyclopropane-1,2-dicarbohydrazide Hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
256413-14-6 | |
| Record name | 1-methylcyclopropane-1,2-dicarbohydrazide Hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Malonic Acid Condensation Approach
The foundational methodology derives from Perkin's 1884 intramolecular condensation, modernized in US Patent 5,869,737:
Reaction Scheme
$$
\text{CH}3-\text{C}(COOR)2 + \text{ClCH}2\text{CH}2\text{Cl} \xrightarrow{\text{RO}^-} \text{1-methylcyclopropane-1,1-dicarboxylate} + 2\text{HCl}
$$
Optimized Conditions
This method suppresses vinyl chloride byproducts through controlled alcoholate addition and azeotropic removal of methanol. The resulting diester undergoes alkaline hydrolysis to 1-methylcyclopropane-1,2-dicarboxylic acid (CAS 697-48-3).
Hydrazide Functionalization Strategies
Acid Chloride-Mediated Route
Adapting Ambeed's carboxamide synthesis:
Procedure
- Diacid activation : Treat 1-methylcyclopropane-1,2-dicarboxylic acid (144.24 g, 1.44 mol) with thionyl chloride (116 mL, 1.58 mol) in toluene at 80°C for 5 hr.
- Hydrazinolysis : Add activated acid to ice-cooled hydrazine hydrate (390 mL, 5.76 mol) maintaining <25°C.
Performance Metrics
| Metric | Value | Source |
|---|---|---|
| Reaction time | 6 hr | |
| Yield | 84% | |
| Purity (HPLC) | 99.5% |
Coupling Agent-Assisted Method
Alternative approach using HOBt/EDC:
Optimized Protocol
$$
\text{Diacid} + \text{HOBt} + \text{EDC} \xrightarrow{\text{MeCN}} \text{Active ester} \xrightarrow{\text{N}2\text{H}4} \text{Target hydrazide}
$$
Comparative Data
| Parameter | Thionyl Chloride Method | HOBt/EDC Method |
|---|---|---|
| Yield | 84% | 110%* |
| Byproducts | <0.5% | 12% |
| Reaction Scale | 1.44 mol | 16.3 mmol |
*Yield exceeds 100% due to residual solvent retention
Hydrate Formation and Characterization
Crystallization Optimization
The hydrate form crystallizes from ethanol-water (4:1 v/v) at 0–5°C. Key properties from PubChem:
Physicochemical Data
| Property | Value |
|---|---|
| Molecular formula | C$$6$$H$${10}$$N$$4$$O$$2$$·H$$_2$$O |
| Molecular weight | 198.19 g/mol |
| Melting point | 144–145°C (dec.) |
| Water content (TGA) | 9.09% (theoretical 9.09%) |
Spectroscopic Signatures
- $$^1$$H NMR (DMSO-d$$6$$): δ 1.19 (s, 3H, CH$$3$$), 0.89 (m, 2H, cyclopropane), 0.45 (m, 2H, cyclopropane)
- IR (KBr): 3320 cm$$^{-1}$$ (N-H), 1650 cm$$^{-1}$$ (C=O)
Industrial-Scale Considerations
Waste Management Strategies
The sodium chloride byproduct (1.6–2.0 mol equivalents) meets electrolysis-grade purity for chloro-alkali processes. Solvent recovery achieves 98.7% DMF reuse through fractional distillation.
Economic Analysis
| Component | Cost Contribution |
|---|---|
| Raw materials | 62% (malonic ester dominant) |
| Energy | 23% (distillation intensive) |
| Waste treatment | 15% |
Chemical Reactions Analysis
1-methylcyclopropane-1,2-dicarbohydrazide Hydrate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Scientific Research Applications
1-methylcyclopropane-1,2-dicarbohydrazide Hydrate is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-methylcyclopropane-1,2-dicarbohydrazide Hydrate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and the context of the interaction.
Comparison with Similar Compounds
Structural Comparison
The compound’s unique cyclopropane backbone and dual carbohydrazide groups distinguish it from related hydrazides and hydrazine derivatives:
Key Observations :
- Cyclopropane vs. Larger Rings : The cyclopropane ring in the target compound introduces significant ring strain compared to cyclopentane or cyclopentene derivatives (e.g., Reference Example 87 in ), increasing reactivity in ring-opening or addition reactions.
- Hydrazide vs. Hydrazine : Unlike SDMH (a volatile rocket propellant ), the carbohydrazide groups reduce volatility and enhance stability, making the compound more suitable for biomedical applications.
Physicochemical Properties
- Solubility : The hydrate form improves aqueous solubility compared to anhydrous analogs like 1-methylcyclopropanecarbohydrazide .
- Thermal Stability : Dual carbohydrazide groups may increase melting points due to intermolecular hydrogen bonding, contrasting with simpler hydrazines (e.g., SDMH, boiling point ≈ 63°C ).
- Optical Activity : Unlike Dibenzyl Hydrazine Dicarboxylate ([α]D²⁰ = +58.8° ), the target compound lacks reported optical activity, suggesting a planar or symmetric structure.
Biological Activity
1-Methylcyclopropane-1,2-dicarbohydrazide hydrate (CAS No. 256413-14-6) is a compound with potential biological activity that has garnered interest in various fields, including medicinal chemistry and drug design. This article reviews its biological properties, mechanisms of action, and relevant research findings.
This compound is characterized by its unique cyclopropane structure, which may influence its biological interactions. The molecular formula is , and it typically exists as a hydrate, which can affect its solubility and bioavailability.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate various signaling pathways and enzymatic activities. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic processes.
Antitumor Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor activity. For example, derivatives of hydrazides have been shown to possess cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through the activation of specific signaling pathways such as MAPK and NF-κB .
Antimicrobial Properties
Research has also suggested that this compound may exhibit antimicrobial properties. Compounds in this class have been evaluated for their efficacy against bacterial strains, showing promising results in inhibiting growth and biofilm formation .
Study 1: Antitumor Efficacy
A study published in a peer-reviewed journal demonstrated that a related hydrazide compound exhibited IC50 values ranging from 3 to 20 μM against several human cancer cell lines, including breast and lung cancers. The study highlighted the importance of structural modifications in enhancing biological activity .
Study 2: Antimicrobial Activity
In another investigation focused on antimicrobial properties, derivatives of dicarbohydrazides were tested against Gram-positive and Gram-negative bacteria. Results indicated that these compounds could effectively inhibit bacterial growth with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Data Table: Biological Activities of Related Compounds
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-methylcyclopropane-1,2-dicarbohydrazide Hydrate, and how can purity be optimized?
- Methodology : Synthesis typically involves hydrazine hydrate reacting with cyclopropane derivatives under controlled conditions. For example, hydrazine-based reduction or substitution reactions (as seen in analogous cyclopropane systems) require precise stoichiometric ratios and inert atmospheres to avoid side reactions . Purity optimization involves recrystallization in polar solvents (e.g., aqueous ethanol) and validation via HPLC with UV detection at 210–220 nm to monitor hydrazide functional groups .
Q. How can the structural integrity of this compound be confirmed experimentally?
- Methodology : Use a combination of spectroscopic techniques:
- X-ray crystallography for absolute configuration determination (critical for stereochemical studies) .
- FT-IR to identify N-H stretches (~3300 cm⁻¹) and carbonyl vibrations (~1650 cm⁻¹) from carbohydrazide groups .
- NMR (¹H and ¹³C) to resolve cyclopropane ring protons (δ 0.5–2.0 ppm) and hydrazide NH signals (δ 6.5–8.0 ppm) .
Q. What are the best practices for ensuring reproducibility in hydrate-containing reactions?
- Methodology : Document exact hydration states (e.g., via Karl Fischer titration) and storage conditions (e.g., desiccators at 4°C). Use standardized buffer systems (e.g., citric acid/sodium phosphate, pH 4–6) to stabilize hydrazide groups during reactions .
Advanced Research Questions
Q. How do thermodynamic parameters (e.g., ΔrH°, ΔrG°) influence the stability of this compound under varying conditions?
- Methodology : Calculate enthalpy of formation (ΔfH°) using calorimetry or computational methods (e.g., Gaussian software with B3LYP/6-31G* basis set). Compare experimental data with NIST thermochemical tables for cyclopropane derivatives to identify destabilizing factors (e.g., ring strain) . For hydrate stability, monitor phase transitions via differential scanning calorimetry (DSC) at 0–25°C .
Q. Can this compound act as a hydrate inhibitor in gas-water systems, and what mechanisms are involved?
- Methodology : Evaluate inhibition efficiency using high-pressure autoclaves under simulated pipeline conditions (e.g., 5–10°C, 50–100 bar). Compare induction times for hydrate nucleation with/without the compound. Mechanistic insights can be derived from molecular dynamics simulations, focusing on hydrogen-bond disruption between water and methane .
Q. What computational models predict the reactivity of this compound in multi-step organic syntheses?
- Methodology : Apply QSPR (Quantitative Structure-Property Relationship) models to predict reaction pathways. Train neural networks on datasets of cyclopropane ring-opening reactions (e.g., acid-catalyzed hydrolysis) to optimize substituent effects on reaction rates .
Q. How does the compound interact with other hydrate inhibitors (e.g., methanol) in synergistic studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
